molecular formula C9H16O2 B7821133 Non-2-enoic acid

Non-2-enoic acid

Cat. No. B7821133
M. Wt: 156.22 g/mol
InChI Key: ADLXTJMPCFOTOO-UHFFFAOYSA-N
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Description

Non-2-enoic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Non-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Non-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structures

Non-2-enoic acid, specifically (E)-non-2-enoic acid, has been a subject of study for its molecular structure. Sonneck et al. (2015) examined its crystallization and molecular parameters, contributing to a better understanding of its structural properties which can be pivotal in various chemical applications (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).

Palladium-Catalysed Cross-Coupling in Synthesis

In the realm of synthetic chemistry, non-2-enoic acid derivatives are used in palladium-catalysed cross-coupling reactions. Abarbri et al. (2002) demonstrated the synthesis of 3,3-disubstituted prop-2-enoic acids, highlighting the utility of these reactions in producing complex organic compounds (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

Antibacterial Activity

Research by Banday, Mattoo, and Rauf (2010) utilized fatty acid hydrazides derived from non-2-enoic acid for synthesizing oxadiazoles with potential antibacterial activity. This showcases its role in the development of new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).

Catalysis in Organic Synthesis

Tolstoluzhsky et al. (2008) explored the use of non-2-enoic acid derivatives in organic synthesis. Their study developed a method using microwave assistance and ytterbium triflate catalyst for efficient synthesis of biologically active compounds (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).

Liquid–Liquid Equilibria Studies

Zhang et al. (2011) investigated the liquid–liquid equilibria of water with non-2-enoic acid, providing essential data for understanding the solvent extraction processes in chemical engineering (Zhang, Zhang, Zhang, Li, & Zhu, 2011).

Biosynthesis Research

Fowden and Mazelis (1971) studied the biosynthesis of related compounds in plants, enhancing our knowledge of natural biosynthetic pathways (Fowden & Mazelis, 1971).

Enzymatic Reaction Mechanisms

Pollard and Bugg (1998) examined the reaction mechanisms of enzymes interacting with compounds similar to non-2-enoic acid, contributing to biochemical and enzymological studies (Pollard & Bugg, 1998).

Clinical Research Applications

Halliday and Rennie (1982) discussed the use of stable isotopes, like those derivable from non-2-enoic acid, for diagnostic and research applications in clinical settings (Halliday & Rennie, 1982).

properties

IUPAC Name

non-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXTJMPCFOTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Non-2-enoic acid

CAS RN

3760-11-0, 29830-11-3
Record name 2-Nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3760-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Non-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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